Isorhamnetin 3-Glucuronide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
Isorhamnetin 3-Glucuronide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin (B1672294) 3-glucuronide, a significant flavonoid metabolite, is garnering increasing attention within the scientific community for its potential therapeutic applications. As a conjugated form of isorhamnetin, it exhibits modified bioavailability and bioactivity, making its study crucial for drug development and nutritional science. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of Isorhamnetin 3-glucuronide. It details experimental protocols for its extraction and quantification and visualizes key biochemical pathways associated with its biosynthesis and mechanism of action, offering a critical resource for researchers in the field.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant and health-promoting properties. Isorhamnetin, an O-methylated flavonol derived from quercetin, and its glycosidic forms, are of particular interest. Isorhamnetin 3-glucuronide is a key conjugate of isorhamnetin, and understanding its natural distribution is vital for harnessing its potential. This document serves as a technical resource, compiling current knowledge on the natural occurrences and analytical methodologies for Isorhamnetin 3-glucuronide.
Natural Sources and Distribution
Isorhamnetin 3-glucuronide has been identified in a variety of plant species. Its presence is often alongside other isorhamnetin glycosides. The distribution can vary significantly between different plant parts and is influenced by environmental factors and the plant's developmental stage.
Key Natural Sources:
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Chicory (Cichorium intybus): The leaves and plant of chicory are reported to contain Isorhamnetin 3-glucuronide.[1]
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Raspberry (Rubus idaeus): This fruit-bearing plant is another documented source of Isorhamnetin 3-glucuronide.[2]
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Water Pepper (Persicaria decipiens): This plant has also been identified as containing Isorhamnetin 3-glucuronide.[2]
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Marigold (Tagetes erecta): Isomers of isorhamnetin-3-O-glucuronide have been detected in the flowers of Tagetes erecta.[3]
While direct quantitative data for Isorhamnetin 3-glucuronide is limited in the literature, the concentration of other related isorhamnetin glycosides in various plants provides valuable context for its potential abundance.
Quantitative Data
The quantification of Isorhamnetin 3-glucuronide in plant matrices is a complex task. The tables below summarize the available quantitative data for various isorhamnetin glycosides, offering a comparative overview.
Table 1: Quantitative Data of Isorhamnetin Glycosides in Various Plant Sources
| Plant Species | Plant Part | Isorhamnetin Glycoside | Concentration (mg/100g DW unless otherwise specified) | Reference |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [4] |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [4] |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside-7-O-rhamnoside | 37.8 - 90.8 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Pulps | Isorhamnetin-3-O-rutinoside | 271.39 ± 25.59 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Peels | Isorhamnetin-3-O-rutinoside | 254.51 ± 31.03 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Pulps | Isorhamnetin-3-O-glucoside | 184.14 ± 14.91 | [4] |
| Opuntia ficus-indica (Prickly Pear) | Peels | Isorhamnetin-3-O-glucoside | 223.66 ± 14.44 | [4] |
| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [5] |
Experimental Protocols
The accurate extraction and quantification of Isorhamnetin 3-glucuronide are paramount for research and development. Below are detailed methodologies adapted from established protocols for flavonoid analysis.
Extraction of Isorhamnetin Glycosides
This protocol outlines a general method for the extraction of isorhamnetin glycosides from plant material, which can be optimized for specific matrices.
Objective: To extract isorhamnetin glycosides from dried plant material.
Materials:
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Dried and powdered plant material
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Petroleum ether
-
Ethyl acetate
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n-Butanol
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Polyamide resin
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Reflux apparatus
-
Rotary evaporator
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pH meter
Procedure:
-
Reflux Extraction:
-
Take a known quantity of dried and powdered plant material.
-
Add 10-15 volumes of 80% ethanol.
-
Reflux the mixture for 2 hours.
-
Repeat the extraction process twice.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.
-
-
Polyamide Column Chromatography:
-
Concentrate the n-butanol fraction to remove the solvent.
-
Dissolve the residue in a minimal amount of the mobile phase.
-
Load the sample onto a polyamide resin column.
-
Elute the column with a gradient of ethanol in water (e.g., 25% ethanol) to separate the isorhamnetin glycosides.
-
-
Purification:
-
Collect the fractions containing the target compound.
-
Concentrate the purified fraction to near dryness.
-
Adjust the pH of the concentrate to 2-3 with an appropriate acid.
-
Allow the solution to stand at a low temperature to facilitate precipitation.
-
Filter and dry the precipitate to obtain purified isorhamnetin glycosides.
-
This protocol is based on a method for extracting isorhamnetin-3-O-β-D-6-O-α-L-rhamnosyl-D-glucose and can be adapted for Isorhamnetin 3-glucuronide.[6]
Quantification by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of flavonoids.
Objective: To quantify Isorhamnetin 3-glucuronide in a plant extract.
Instrumentation:
-
UPLC system with a C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Isorhamnetin 3-glucuronide standard
Procedure:
-
Sample Preparation:
-
Prepare the plant extract as described in the extraction protocol.
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., 50% methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 35-40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for Isorhamnetin 3-glucuronide need to be determined by infusing a standard solution. For Isorhamnetin 3-glucuronide (m/z 491), characteristic fragment ions would be monitored.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the Isorhamnetin 3-glucuronide standard.
-
Analyze the samples and quantify the amount of Isorhamnetin 3-glucuronide by comparing the peak area to the calibration curve.
-
This protocol is a generalized procedure based on established UPLC-MS/MS methods for flavonoid quantification.[7][8]
Signaling Pathways and Biosynthesis
Biosynthesis of Isorhamnetin 3-Glucuronide
The biosynthesis of Isorhamnetin 3-glucuronide is an extension of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through the phenylpropanoid and flavonoid biosynthetic routes to produce the precursor, isorhamnetin. The final step involves the attachment of a glucuronic acid moiety.[9][10][11]
Caption: Biosynthesis pathway of Isorhamnetin 3-Glucuronide.
JNK and p38 MAPK Signaling Pathway
Isorhamnetin 3-glucuronide has been shown to exhibit anti-inflammatory effects by suppressing the JNK and p38 MAPK signaling pathways. These pathways are critical in regulating cellular responses to stress and inflammation.
Caption: Inhibition of JNK and p38 MAPK pathways by Isorhamnetin 3-Glucuronide.
Conclusion
Isorhamnetin 3-glucuronide is a flavonoid of significant scientific interest, with its natural distribution spanning several plant species. While quantitative data for this specific compound remains an area for further research, the methodologies for its extraction and analysis are well-established. The elucidation of its role in modulating key signaling pathways, such as the JNK and p38 MAPK pathways, underscores its therapeutic potential. This technical guide provides a foundational resource for researchers, consolidating current knowledge and providing practical protocols to facilitate further investigation into the promising bioactivities of Isorhamnetin 3-glucuronide.
References
- 1. Showing Compound Isorhamnetin 3-glucuronide (FDB016876) - FooDB [foodb.ca]
- 2. Isorhamnetin 3-glucuronide | C22H20O13 | CID 5491630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 5. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
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